2-Hydroxy-6-methoxy-3-nitropyridine
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Overview
Description
2-Hydroxy-6-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.1 g/mol . It is a derivative of pyridine, characterized by the presence of hydroxyl, methoxy, and nitro functional groups on the pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine typically involves the nitration of 2-hydroxy-6-methoxypyridine. One common method includes dissolving 2-hydroxy-6-methoxypyridine in an organic solvent and then adding a nitrating agent such as nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-hydroxy-6-methoxy-3-pyridone.
Reduction: Formation of 2-hydroxy-6-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxy-2-nitropyridine: Similar structure but with the methoxy and nitro groups at different positions.
2-Amino-6-methoxy-3-nitropyridine: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-6-methoxy-3-nitropyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
6-methoxy-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLKVLKLMVFOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C(=O)N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396577 |
Source
|
Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26149-11-1 |
Source
|
Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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